molecular formula C12H8N2S B1205329 2-(Pyridin-4-yl)benzo[d]thiazole CAS No. 2295-38-7

2-(Pyridin-4-yl)benzo[d]thiazole

Cat. No. B1205329
Key on ui cas rn: 2295-38-7
M. Wt: 212.27 g/mol
InChI Key: PDSIQRUYAXGTJG-UHFFFAOYSA-N
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Patent
US05849765

Procedure details

2-Aminothiophenol (6.3 g, 0.05 mol) and 4-pyridinecarboxaldehyde (5.4 g, 0.05 mol) were dissolved in dimethylsulfoxide (35 ml) and heated until vapours distilled off at 180°-186° C. The distillation residue on cooling was partitioned between ethyl acetate and saturated ammonium chloride solution. The combined organic layers were washed with water (100 ml), dried (MgSO4) and concentrated. The solid was triturated with ether to afford the title compound as a pale brown solid (9 g, 85%). δH (CDCl3), 7.42 (1H, m, ArH), 7.51 (1H, m, ArH), 7.93 (3H, m, ArH), 8.13 (1H, d, J 8.7Hz, ArH), 8.78 (2H, m, ArH). m/z (ES+) 213 (M+1)+.
Quantity
6.3 g
Type
reactant
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Yield
85%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[SH:8].[N:9]1[CH:14]=[CH:13][C:12]([CH:15]=O)=[CH:11][CH:10]=1>CS(C)=O>[S:8]1[C:3]2[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=2[N:1]=[C:15]1[C:12]1[CH:13]=[CH:14][N:9]=[CH:10][CH:11]=1

Inputs

Step One
Name
Quantity
6.3 g
Type
reactant
Smiles
NC1=C(C=CC=C1)S
Name
Quantity
5.4 g
Type
reactant
Smiles
N1=CC=C(C=C1)C=O
Name
Quantity
35 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated until vapours
DISTILLATION
Type
DISTILLATION
Details
distilled off at 180°-186° C
TEMPERATURE
Type
TEMPERATURE
Details
The distillation residue on cooling
CUSTOM
Type
CUSTOM
Details
was partitioned between ethyl acetate and saturated ammonium chloride solution
WASH
Type
WASH
Details
The combined organic layers were washed with water (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The solid was triturated with ether

Outcomes

Product
Name
Type
product
Smiles
S1C(=NC2=C1C=CC=C2)C2=CC=NC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 9 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 84.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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